![molecular formula C7H13NO3 B2727770 1-[2-(Hydroxymethyl)morpholin-4-yl]ethan-1-one CAS No. 1536993-59-5](/img/structure/B2727770.png)
1-[2-(Hydroxymethyl)morpholin-4-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Hydroxymethyl)morpholin-4-yl]ethan-1-one is a chemical compound with the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol . This compound features a morpholine ring substituted with a hydroxymethyl group and an ethanone group, making it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[2-(Hydroxymethyl)morpholin-4-yl]ethan-1-one can be synthesized through several methods. One common approach involves the reaction of morpholine with formaldehyde and acetone under acidic conditions. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Hydroxymethyl)morpholin-4-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the hydroxymethyl group under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Pharmaceutical Development
This compound serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its applications include:
- Analgesics and Anti-inflammatory Drugs : Research indicates that derivatives of this compound have been utilized in developing new analgesics and anti-inflammatory agents. For instance, studies have shown that modifications to the morpholine structure can enhance the efficacy of pain-relieving medications .
- Cancer Treatment : Certain derivatives have been identified as potential inhibitors for key proteins involved in cancer progression. For example, compounds structurally related to 1-[2-(Hydroxymethyl)morpholin-4-yl]ethan-1-one have been investigated for their ability to modulate kinesin spindle protein activity, which is critical for cell division in cancer cells .
Biochemical Research
In biochemical studies, this compound is employed to investigate:
- Enzyme Inhibition : It has been used to study the inhibition of various enzymes, providing insights into drug interactions and mechanisms of action. Its ability to bind selectively to specific enzymes makes it a valuable tool in pharmacological research .
- Receptor Binding Studies : The compound's interactions with biological receptors have been explored to understand its pharmacodynamics better. This includes analyzing how modifications to its structure affect binding affinity and specificity .
Material Science
This compound is also being researched for its potential applications in material science:
- Polymer Development : The compound is being investigated for its role in synthesizing novel polymers that exhibit enhanced mechanical properties and thermal stability. These materials could be beneficial in various industrial applications .
Cosmetic Formulations
In the cosmetic industry, this compound is utilized as:
- Stabilizing Agent : It enhances the efficacy and shelf life of skincare products by acting as a stabilizer. Its inclusion in formulations can improve product performance and consumer satisfaction .
Analytical Chemistry
The compound plays a significant role in analytical chemistry:
- Standard Reference Material : It is often used as a standard in various analytical techniques, aiding in the accurate quantification of related compounds within complex mixtures. This application is crucial for ensuring the reliability of analytical results .
Case Studies and Research Findings
Several studies highlight the diverse applications of this compound across different fields:
These findings underscore the compound's significance across various scientific domains, highlighting its potential for innovation and development.
Mechanism of Action
The mechanism of action of 1-[2-(Hydroxymethyl)morpholin-4-yl]ethan-1-one involves its interaction with various molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the morpholine ring can interact with enzymes and receptors, modulating their activity. These interactions contribute to the compound’s biological and pharmacological effects.
Comparison with Similar Compounds
Morpholine: A simpler analog without the hydroxymethyl and ethanone groups.
4-Hydroxymethylmorpholine: Lacks the ethanone group.
2-(Hydroxymethyl)morpholine: Lacks the ethanone group and has a different substitution pattern.
Uniqueness: 1-[2-(Hydroxymethyl)morpholin-4-yl]ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the hydroxymethyl and ethanone groups allows for diverse reactivity and applications, distinguishing it from other morpholine derivatives .
Biological Activity
1-[2-(Hydroxymethyl)morpholin-4-yl]ethan-1-one is a morpholine derivative that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This compound's unique structure allows it to interact with various biological targets, making it a promising candidate for further research in pharmacology and biochemistry.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₁₃N₃O₂. Its structure features a morpholine ring, which is known for its ability to form hydrogen bonds and interact with enzymes and receptors. The hydroxymethyl group enhances its reactivity, allowing it to participate in various chemical reactions, including oxidation and substitution.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, influencing various biochemical pathways. Studies suggest that the compound may act as an enzyme inhibitor or modulator, contributing to its potential therapeutic effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies show that this compound has antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli.
- Antifungal Activity : The compound also displays antifungal properties, with research indicating significant activity against various fungal strains.
- Enzyme Inhibition : It is being investigated for its potential to inhibit specific enzymes involved in disease pathways, making it a candidate for drug development.
Research Findings and Case Studies
Recent studies have explored the biological activity of this compound through various experimental approaches:
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a controlled study, this compound was tested against multiple strains of bacteria. The results indicated that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as an antimicrobial agent. The study utilized standard methods such as disk diffusion assays to assess the compound's efficacy.
Case Study: Enzyme Interaction
Another study focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings revealed that this compound could inhibit enzyme activity, leading to decreased metabolic rates in target cells. This suggests a possible mechanism through which the compound could exert therapeutic effects.
Properties
IUPAC Name |
1-[2-(hydroxymethyl)morpholin-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-6(10)8-2-3-11-7(4-8)5-9/h7,9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDCPLTXBLXMAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCOC(C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.